2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide is a complex organic compound with a unique structure that includes both isoindoline and thioamide functionalities
Preparation Methods
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline core can interact with active sites of enzymes, while the thioamide group can form hydrogen bonds or covalent interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide include:
2-(1,3-dioxoisoindol-2-yl)butanoic acid: This compound shares the isoindoline core but differs in the side chain, affecting its reactivity and applications.
3-(1,3-dioxoisoindolin-2-yl)propanoic acid: Another similar compound with a different side chain, used in different chemical and biological contexts.
4-((1,3-dioxoisoindol-2-yl)methyl)benzonitrile:
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(phenylcarbamothioyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-14(19-17(24)18-11-6-2-1-3-7-11)10-20-15(22)12-8-4-5-9-13(12)16(20)23/h1-9H,10H2,(H2,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITNLDJJBCZPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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